Product packaging for Fmoc-3-(1-Morpholinyl)-D-Ala-OH(Cat. No.:CAS No. 2044710-70-3)

Fmoc-3-(1-Morpholinyl)-D-Ala-OH

Cat. No.: B6309179
CAS No.: 2044710-70-3
M. Wt: 396.4 g/mol
InChI Key: FORMPPIZRSYWEP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(1-Morpholinyl)-D-Ala-OH is a specialized Fmoc-protected amino acid building block designed for advanced research applications. This compound features a morpholine ring incorporated into the side chain of a D-alanine backbone, protected at the N-terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its primary research application is in the solid-phase synthesis of peptide analogs and morpholino oligomers, a class of nucleic acid analogs used in genetic research . The D-configuration of the alanine core provides enhanced metabolic stability to the resulting synthetic constructs, making it a valuable tool for developing probes with improved biological half-lives. According to the supplied data for the related L-enantiomer, the compound has a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol . The Fmoc protecting group is cleaved under basic conditions, such as treatment with piperidine, enabling sequential synthesis in Fmoc-based solid-phase methodologies. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B6309179 Fmoc-3-(1-Morpholinyl)-D-Ala-OH CAS No. 2044710-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORMPPIZRSYWEP-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc 3 1 Morpholinyl D Ala Oh

Precursor Synthesis and Stereoselective Formation of the Alanine (B10760859) Scaffold

The cornerstone of synthesizing Fmoc-3-(1-Morpholinyl)-D-Ala-OH lies in the stereoselective construction of the D-alanine backbone. This ensures the correct spatial arrangement of the substituents at the alpha-carbon, which is critical for the final compound's biological activity and conformational preferences in a peptide.

Enantioselective Approaches for D-Alanine Derivatives

The generation of the D-enantiomer of alanine derivatives can be achieved through various modern synthetic strategies, with enzymatic and catalytic asymmetric methods being at the forefront due to their high stereoselectivity.

One of the most effective methods for producing optically pure D-alanine involves the use of enzymes. D-amino acid dehydrogenases (DAADHs) can catalyze the reductive amination of corresponding α-keto acids to furnish D-amino acids with high enantiomeric excess. For instance, engineered DAADHs have demonstrated the ability to produce a variety of D-amino acids with excellent stereoselectivity. Another biocatalytic approach involves the use of alanine racemase, which can convert L-alanine to D-alanine, although this often results in a racemic mixture if not carefully controlled or coupled with a selective removal or derivatization step.

Asymmetric hydrogenation of dehydroamino acid precursors is another powerful technique. This method employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to facilitate the enantioselective addition of hydrogen across the double bond of an N-acyl-α,β-dehydroamino acid, leading to the desired D-amino acid derivative in high enantiomeric purity.

Regioselective Introduction of the Morpholine (B109124) Substituent

With the chiral D-alanine scaffold established, the next critical step is the regioselective introduction of the morpholine ring at the β-position. A common and effective strategy for this transformation begins with a suitably protected D-serine derivative as the starting material. The hydroxyl group of D-serine serves as a handle for introducing the morpholine moiety.

The synthetic sequence typically involves:

Activation of the Hydroxyl Group: The hydroxyl group of an N-protected D-serine derivative (for example, N-Boc-D-serine methyl ester) is converted into a good leaving group. This is commonly achieved by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base. This activation step is crucial for the subsequent nucleophilic substitution.

Nucleophilic Substitution: The activated D-serine derivative is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the leaving group (e.g., mesylate or tosylate) in an SN2 reaction. This step must be carried out under conditions that favor the substitution reaction and minimize side reactions, such as elimination. The choice of solvent and temperature is critical for achieving a good yield.

This two-step process allows for the regioselective formation of the C-N bond at the β-position of the alanine backbone, leading to the desired 3-(1-morpholinyl)-D-alanine derivative.

Multi-Step Synthesis Pathways for this compound

A plausible multi-step synthesis for this compound, based on established chemical transformations, would commence from a commercially available and enantiomerically pure precursor, D-serine. The pathway would involve protection of the functional groups, activation of the side chain, introduction of the morpholine moiety, and finally, the strategic placement of the Fmoc group.

A representative synthetic pathway is outlined below:

Protection of D-Serine: D-serine is first protected at both the amino and carboxyl groups. For instance, the amino group can be protected with a Boc group, and the carboxylic acid can be esterified (e.g., methyl ester) to prevent unwanted side reactions in the subsequent steps.

Activation of the Hydroxyl Group: The hydroxyl group of the protected D-serine is then activated, for example, by conversion to a mesylate or tosylate.

Nucleophilic Substitution with Morpholine: The activated precursor is reacted with morpholine to form the protected 3-(1-morpholinyl)-D-alanine derivative.

Deprotection: The protecting groups from the amino and carboxyl functions are removed. For example, the Boc group and methyl ester can be removed under acidic and basic conditions, respectively, in a sequential manner.

Fmoc Protection: The free amino group of 3-(1-morpholinyl)-D-alanine is then reacted with Fmoc-OSu or Fmoc-Cl under optimized basic conditions to yield the final product, this compound.

Representative Multi-Step Synthesis of this compound
StepTransformationKey Reagents and ConditionsTypical Yield Range
1Protection of D-Serine (Boc and Me ester)(Boc)₂O, TMS-Cl/MeOH85-95%
2Mesylation of the hydroxyl groupMsCl, Et₃N, CH₂Cl₂90-98%
3Nucleophilic substitutionMorpholine, K₂CO₃, DMF70-85%
4Deprotectiona) LiOH, THF/H₂O b) TFA/DCM80-90% (over two steps)
5Fmoc protectionFmoc-OSu, NaHCO₃, Dioxane/H₂O85-95%

This systematic approach, with careful optimization at each stage, allows for the efficient and stereocontrolled synthesis of this compound, a valuable tool for the creation of structurally diverse and functionally unique peptides.

Detailed Reaction Mechanisms and Kinetic Studies

The synthesis of this compound involves the protection of the amino group of 3-(1-Morpholinyl)-D-alanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The fundamental reaction mechanism is a nucleophilic attack of the primary or secondary amine of the amino acid on an activated Fmoc reagent.

The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, or in anhydrous organic solvents with a base. total-synthesis.com

Reaction with Fmoc-Cl: The mechanism begins with the deprotonation of the amino group of 3-(1-Morpholinyl)-D-alanine by a base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like pyridine). The resulting free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion as the leaving group. The liberated hydrochloric acid is neutralized by the base present in the reaction mixture.

Reaction with Fmoc-OSu: Fmoc-OSu is often preferred due to its greater stability and reduced tendency to cause the formation of oligopeptide impurities. total-synthesis.com The mechanism is similar, involving the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc-OSu reagent. In this case, N-hydroxysuccinimide (NHS) is the leaving group.

Kinetic Considerations: The kinetics of the Fmoc protection reaction are influenced by several factors:

Basicity of the reaction medium: A sufficiently basic environment is necessary to deprotonate the amino group, thereby increasing its nucleophilicity. However, excessively basic conditions can lead to side reactions. For instance, the use of strong bases can promote the formation of Fmoc-β-alanine as an impurity when Fmoc-OSu is used, proceeding through a Lossen-type rearrangement of the succinimide (B58015) ring. sci-hub.senih.gov

Steric hindrance: The steric bulk of the amino acid can affect the rate of the reaction. While the morpholinyl group in this compound introduces some steric hindrance, the reaction is generally efficient.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvent systems include mixtures of water with organic solvents like dioxane or acetonitrile (B52724). rsc.org

A key aspect of the kinetics in peptide synthesis is the deprotection of the Fmoc group, which is base-labile. While not part of the synthesis of the monomer itself, understanding the kinetics of Fmoc removal by bases like piperidine (B6355638) or morpholine is crucial for its subsequent use in SPPS. researchgate.netembrapa.br The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to a β-elimination that liberates the free amine and dibenzofulvene. embrapa.br

Purification and Isolation Methodologies for High Purity Synthesis

Achieving high purity of this compound is critical, as impurities can be incorporated into the growing peptide chain during SPPS, leading to difficulties in purification of the final peptide. ajpamc.comnih.gov Several methodologies are employed to purify Fmoc-amino acids to the required standards, typically >99% purity. nih.gov

Recrystallization: Recrystallization is a widely used and effective method for purifying solid Fmoc-amino acids. The choice of solvent system is crucial and is determined empirically for each compound. Common solvent systems include:

Toluene (B28343): This solvent is effective for removing non-polar impurities. The process often involves heating the crude product in toluene to dissolve it, followed by cooling to induce crystallization. ajpamc.com

Ethanol-Water: A mixture of ethanol (B145695) and water can be used to recrystallize Fmoc-amino acids. The crude product is dissolved in the hot solvent mixture, and upon cooling, the purified product crystallizes out. google.com

Ethyl Acetate-Hexane: This solvent system is also commonly used for recrystallization, where ethyl acetate (B1210297) acts as the solvent and hexane (B92381) as the anti-solvent to induce precipitation. d-nb.info

Extraction and Washing: Following the synthesis, a series of extraction and washing steps are typically performed to remove unreacted reagents and by-products. After the reaction, the mixture is often acidified to protonate the carboxylic acid group of the Fmoc-amino acid, allowing it to be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water or a mild acidic solution to remove water-soluble impurities. google.com

Chromatography: While often avoided in large-scale production due to cost, preparative High-Performance Liquid Chromatography (HPLC) can be used for the purification of Fmoc-amino acids when very high purity is required. ajpamc.com

Below is a table summarizing common purification methodologies for Fmoc-amino acids.

Purification MethodSolvent SystemProcedureOutcome
RecrystallizationTolueneThe crude product is heated in toluene, followed by cooling and filtration. ajpamc.comEffective for removing non-polar impurities, yielding high-purity crystalline product.
RecrystallizationEthanol/WaterThe crude product is dissolved in a hot ethanol/water mixture and allowed to cool. google.comGood for removing polar impurities, resulting in a purified crystalline solid.
ExtractionEthyl Acetate/WaterThe reaction mixture is acidified, and the product is extracted into ethyl acetate, followed by washing with water. google.comRemoves water-soluble by-products and unreacted starting materials.
RecrystallizationEthyl Acetate/HexaneThe product is dissolved in ethyl acetate, and hexane is added to induce precipitation. d-nb.infoProvides a high-purity product by precipitating the desired compound while impurities remain in the solution.

Scale-Up Considerations for Laboratory and Research Production

Scaling up the synthesis of this compound from milligram to gram or even kilogram quantities for laboratory and research purposes requires careful consideration of several factors to maintain yield, purity, and safety.

Purity of Starting Materials: The use of high-purity starting materials, including the 3-(1-Morpholinyl)-D-alanine and the Fmoc-reagent, is paramount. Impurities in the starting materials can lead to the formation of side products that may be difficult to remove, complicating the purification process and potentially impacting the final peptide synthesis. nih.govaltabioscience.com

Reaction Conditions:

Temperature Control: The reaction temperature needs to be carefully controlled. Exothermic reactions may require efficient cooling systems to prevent runaway reactions and the formation of by-products.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reaction vessels.

Reagent Addition: The rate of addition of reagents, particularly the Fmoc-Cl or Fmoc-OSu, should be controlled to manage the reaction exotherm and minimize side reactions.

Work-up and Purification:

Filtration and Drying: On a larger scale, the filtration and drying of the product need to be efficient to handle larger quantities of material. Vacuum drying ovens are commonly used. ajpamc.com

Solvent Selection: The choice of solvents for extraction and recrystallization becomes more critical at a larger scale, with considerations for cost, safety (flammability, toxicity), and environmental impact.

Chromatography Avoidance: For laboratory and research scale-up, developing a robust crystallization procedure that avoids the need for column chromatography is highly desirable to save time and resources. cam.ac.uk

Process Optimization: One-pot synthetic methodologies can significantly improve the efficiency of scale-up. For instance, strategies involving temporary protecting groups, such as the use of a Cu(II) complex to temporarily block other reactive sites, can allow for selective Fmoc protection and simplify the purification process by precipitating the pure product from the reaction mixture. nih.govacs.org

Chemical Reactivity and Derivatization of Fmoc 3 1 Morpholinyl D Ala Oh

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for chain elongation in peptide synthesis, where it forms an amide (peptide) bond with the free amino group of another amino acid or the growing peptide chain.

The carboxylic acid of Fmoc-3-(1-Morpholinyl)-D-Ala-OH can undergo standard esterification and amidation reactions. While specific literature on this exact compound is scarce, its reactivity can be inferred from the well-established chemistry of other Fmoc-protected amino acids.

Esterification: This reaction is primarily used to anchor the first amino acid to a hydroxyl-functionalized solid support (e.g., Wang or 2-chlorotrityl resin) in SPPS. The process typically involves activation of the carboxylic acid and subsequent reaction with the resin's hydroxyl groups. Common methods include using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or by converting the acid to a more reactive species like an acid chloride.

Amidation: This is the cornerstone of peptide synthesis. The carboxylic acid is coupled with a primary or secondary amine to form a peptide bond. In the context of SPPS, this involves the reaction of the activated carboxylic acid of this compound with the deprotected N-terminal amine of the peptide chain growing on the solid support.

To facilitate peptide bond formation, the carboxylic acid must be activated to create a better leaving group, as the carboxylate itself is a poor electrophile. This is a critical step to ensure efficient and complete coupling reactions. The choice of activating agent can influence reaction speed and help suppress side reactions like racemization. nih.gov

Common strategies involve the use of coupling reagents that form highly reactive intermediates. These reagents are broadly classified into carbodiimide-based, phosphonium-based, and aminium/uronium-based activators. embrapa.br

Activator Class Common Reagents Mechanism of Action
Carbodiimides DIC, DCCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization. researchgate.net
Phosphonium (B103445) Salts PyBOP, PyAOPForm reactive phosphonium esters. These are known for their high coupling efficiency. researchgate.net
Aminium/Uronium Salts HBTU, HATU, HCTUForm active esters (e.g., aminium/uronium esters) that readily react with the amine component. They are among the most efficient and widely used coupling reagents in modern SPPS. embrapa.bruci.edu

The selection of the activation strategy depends on factors such as the specific amino acids being coupled, the potential for steric hindrance, and the desired reaction conditions. For a sterically hindered or unusual amino acid like this compound, potent activators like HATU or HCTU would likely be employed to ensure complete and efficient coupling.

Reactivity of the Protected Amine Functionality

The N-terminal amine is protected by the Fmoc group, which is stable to the acidic conditions used for side-chain deprotection but can be selectively removed under mild basic conditions. This orthogonality is a key advantage of Fmoc-based peptide synthesis. altabioscience.com

The removal of the Fmoc group is a crucial step that is repeated at the beginning of each coupling cycle in SPPS. The process proceeds via a base-catalyzed β-elimination mechanism. A secondary amine base, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of the fluorenyl group as dibenzofulvene (DBF), which is subsequently trapped by the amine base to form a stable adduct, releasing the free N-terminal amine of the peptide. embrapa.braltabioscience.com

Standard deprotection cocktails typically consist of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comspringernature.com However, optimization is sometimes necessary to prevent side reactions.

Recent studies have highlighted morpholine (B109124) as a greener and effective alternative to piperidine for Fmoc deprotection. nih.govresearchgate.net A 50% (v/v) solution of morpholine in DMF is considered a milder condition and is particularly useful for synthesizing sensitive peptides where harsh basic conditions might cause issues. nih.govnih.gov Using morpholine can minimize side reactions such as diketopiperazine formation and aspartimide formation. nih.govresearchgate.net

Deprotection Reagent Typical Concentration Advantages & Considerations
Piperidine 20% in DMFThe most common and robust reagent for Fmoc removal. altabioscience.comspringernature.com
Morpholine 50-60% in DMFMilder, "greener" alternative; reduces certain side reactions like aspartimide formation. nih.govresearchgate.netnih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFHarsher, non-nucleophilic base used for difficult sequences; requires a separate scavenger for the DBF byproduct. nih.gov

Once the Fmoc group is removed, the newly exposed primary amine of the 3-(1-Morpholinyl)-D-Ala residue becomes a nucleophilic site for further chemical modification. Besides its primary role in peptide bond formation for chain elongation, this amine can be targeted for various derivatizations, assuming it is the N-terminal residue or its side chain is being specifically targeted after a different protection strategy.

Common derivatization reactions include:

Acylation: Reaction with various acyl chlorides or anhydrides to introduce different functional groups.

Alkylation: Introduction of alkyl groups, though this is less common and requires specific conditions to avoid over-alkylation.

Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for biological assays.

Cyclization: If the peptide sequence is designed appropriately, the N-terminal amine can react with a C-terminal activated carboxyl group or a reactive side chain to form a cyclic peptide.

Chemical Transformations at the Morpholine Side Chain

The morpholine moiety in the side chain is a tertiary amine and an ether, making it generally stable under the standard conditions of Fmoc-based peptide synthesis. It is not expected to react during coupling, deprotection, or final cleavage from the resin.

The nitrogen atom of the morpholine ring is a weak base and can be protonated under strongly acidic conditions, such as during the final cleavage with trifluoroacetic acid (TFA). This can enhance the solubility of the final peptide in aqueous solutions. The ether linkage within the morpholine ring is highly stable and does not typically undergo cleavage.

While generally inert during synthesis, the morpholine side chain is not entirely without potential reactivity. Under specific and harsh conditions not typically employed in standard peptide synthesis, the C-N or C-O bonds could be targeted. However, for its intended use as a building block, the morpholine side chain is considered a stable and non-reactive element that imparts specific conformational or solubility properties to the final peptide. There are no common side reactions in peptide synthesis specifically attributed to the presence of a morpholine ring on an amino acid side chain. peptide.comiris-biotech.de

Nucleophilic Substitution Reactions on the Morpholine Ring

The morpholine ring in this compound is generally stable and less reactive than many other nitrogen-containing heterocycles. The nitrogen atom is a tertiary amine, and its lone pair of electrons is available for chemical reactions. However, direct nucleophilic substitution on the carbon atoms of the morpholine ring is not a common reaction pathway under standard conditions due to the saturated nature of the ring and the lack of inherent activating groups.

While direct substitution on the unsubstituted carbons of the morpholine ring is challenging, the introduction of substituents onto the morpholine ring can be envisioned through synthetic strategies starting from functionalized morpholine precursors or by ring-opening and closing cascades. acs.orgnih.gov For instance, the synthesis of substituted morpholines can be achieved via palladium-catalyzed carboamination reactions or by using functionalized α-formyl esters as nucleophiles in cascade reactions. acs.orgnih.gov However, these methods apply to the synthesis of substituted morpholines themselves, rather than the post-synthetic modification of a pre-existing, unsubstituted morpholine ring within a larger molecule like this compound.

It is important to distinguish the reactivity of the morpholine ring from that of morpholino oligomers used in antisense technology. In those cases, the phosphorodiamidate morpholino backbone is the site of interest, not the individual morpholine units themselves. austinpublishinggroup.com

The nitrogen atom of the morpholine ring, being a tertiary amine, can undergo quaternization by reacting with strong electrophiles like alkyl halides. This reaction would result in a permanently cationic morpholinium salt. Such a modification would drastically alter the physicochemical properties of the amino acid, including its solubility and electrostatic interactions.

Potential Reactions on the Morpholine Moiety
Reaction TypeReagents/ConditionsPotential ProductRemarks
QuaternizationAlkyl halide (e.g., CH₃I)N-alkylmorpholinium saltConverts the tertiary amine to a quaternary ammonium (B1175870) salt, introducing a positive charge.
OxidationStrong oxidizing agents (e.g., H₂O₂)Morpholine N-oxideThe nitrogen atom can be oxidized to form an N-oxide, which can alter polarity and hydrogen bonding capabilities.

Potential for Further Functionalization and Bioconjugation

The morpholine moiety of this compound, while not highly reactive for substitution, serves as a valuable scaffold for bioconjugation, primarily through strategies that target the tertiary amine or by incorporating the amino acid into a larger peptide sequence that is then functionalized. The presence of the morpholine ring can enhance the pharmacokinetic properties of peptides, such as increasing solubility and metabolic stability. nih.gov

One of the most common strategies for the bioconjugation of molecules containing tertiary amines involves their use as catalysts or bases in coupling reactions. However, for direct conjugation, the morpholine nitrogen itself is not typically the primary reactive handle. Instead, functionalization often occurs at other positions within the peptide or through the introduction of reactive groups during the synthesis of the amino acid itself.

A more practical approach for the bioconjugation of peptides containing this compound would be to leverage the other functional groups present after its incorporation into a peptide and subsequent deprotection. For example, the N-terminus of the peptide can be modified after the final Fmoc deprotection, or other amino acids with reactive side chains (e.g., lysine (B10760008), cysteine) can be included in the peptide sequence to serve as specific conjugation sites.

However, the morpholine ring itself can be a target for introducing functionality for bioconjugation prior to its incorporation into the amino acid scaffold. For instance, a morpholine derivative bearing a functional group handle (e.g., an azide (B81097) or alkyne for click chemistry) could be used in the synthesis of the amino acid. austinpublishinggroup.com This "pre-functionalization" approach allows for the site-specific introduction of a reactive group for subsequent bioconjugation.

Strategies for bioconjugation involving morpholino-containing structures often rely on the introduction of functional groups that can participate in highly efficient and specific reactions, such as:

Click Chemistry : The incorporation of an azide or alkyne functionality allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. austinpublishinggroup.com

Amide Bond Formation : If a carboxyl group is introduced onto the morpholine ring, it can be coupled to primary amines using standard peptide coupling reagents.

Hydrazone/Oxime Ligation : Introduction of an aldehyde or ketone onto the morpholine allows for conjugation with molecules bearing a hydrazine (B178648) or hydroxylamine (B1172632) group.

The conjugation of peptides containing morpholine moieties to cell-penetrating peptides (CPPs) is a strategy employed to enhance their cellular uptake. creative-biogene.com These peptide-PMO (phosphorodiamidate morpholino oligomer) conjugates have shown promise in various therapeutic applications. creative-biogene.comnih.gov While this compound is a single amino acid and not an oligomer, the principles of enhancing delivery through conjugation to CPPs could be applicable to peptides containing this residue.

Potential Bioconjugation Strategies
StrategyRequired Functional GroupCoupling PartnerLinkage Formed
Click ChemistryAzide or AlkyneAlkyne or AzideTriazole
Amide Bond FormationCarboxylic AcidPrimary AmineAmide
Hydrazone LigationAldehyde or KetoneHydrazineHydrazone
Oxime LigationAldehyde or KetoneHydroxylamineOxime
Thiol-Maleimide CouplingThiol (from another residue)MaleimideThioether

Methodologies for Incorporation of Fmoc 3 1 Morpholinyl D Ala Oh into Peptides and Peptidomimetics

Solution-Phase Peptide Synthesis Approaches

While less common for long peptides, solution-phase synthesis offers advantages for producing large quantities of shorter peptides or for specific applications like fragment condensation. delivertherapeutics.com

In a segment condensation or fragment-based approach, smaller protected peptide fragments are synthesized independently (either by solution-phase or solid-phase methods) and then coupled together in solution. delivertherapeutics.com A peptide fragment containing 3-(1-Morpholinyl)-D-Ala could be prepared and purified, and then coupled to another peptide segment. This convergent strategy can be more efficient for the synthesis of very long peptides or proteins. The key challenge is to perform the fragment coupling with minimal racemization at the C-terminal residue of the activating fragment.

Orthogonality is a fundamental principle in complex chemical synthesis, referring to the use of multiple classes of protecting groups that can be removed selectively in any order without affecting the others. peptide.combiosynth.com In the context of incorporating Fmoc-3-(1-Morpholinyl)-D-Ala-OH, the Fmoc group itself is part of the most common orthogonal pair: the base-labile Fmoc group for Nα-protection and acid-labile groups (like t-Butyl (tBu), Boc, and Trityl (Trt)) for side-chain protection. iris-biotech.de

The morpholinyl side chain of the title compound does not require a protecting group as it is not reactive under the standard conditions of Fmoc-SPPS. However, if other reactive amino acids are present in the peptide sequence, their side chains must be protected with groups that are orthogonal to the Fmoc group. For example, a lysine (B10760008) residue would be protected as Fmoc-Lys(Boc)-OH, and an aspartic acid as Fmoc-Asp(OtBu)-OH. peptide.combiosynth.com For more complex syntheses, such as branched or cyclic peptides, additional orthogonal protecting groups like Aloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which are removed under different specific conditions (e.g., palladium catalysis or hydrazine (B178648), respectively), can be employed. peptide.comsigmaaldrich.com

Protecting GroupAbbreviationRemoved ByUsed For (Side Chain)Orthogonal To
tert-Butoxycarbonyl BocStrong Acid (TFA)Lys, His, TrpFmoc, Aloc, Dde
tert-Butyl tBuStrong Acid (TFA)Asp, Glu, Ser, Thr, TyrFmoc, Aloc, Dde
Trityl TrtMild to Strong AcidAsn, Gln, Cys, HisFmoc, Aloc, Dde
Allyloxycarbonyl AlocPd(0) catalystLys, OrnFmoc, tBu, Dde
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde2% Hydrazine in DMFLys, OrnFmoc, tBu, Aloc

Impact of this compound on Peptide Assembly

The incorporation of non-proteinogenic amino acids can have a profound impact on the structural and self-assembly properties of peptides. The Fmoc group itself is known to drive self-assembly through π-π stacking interactions between the fluorenyl rings, leading to the formation of nanofibers, ribbons, and hydrogels. nih.govresearchgate.net

The 3-(1-Morpholinyl)-D-Ala residue introduces several features that influence peptide assembly:

Stereochemistry: The presence of a D-amino acid can disrupt or alter common secondary structures like α-helices and β-sheets, often inducing turns or unique helical structures.

Steric Bulk: The morpholino group is a bulky substituent that can sterically hinder certain backbone conformations and influence how peptide chains pack together.

Hydrophilicity and H-bonding: The morpholine (B109124) ring contains an oxygen atom that can act as a hydrogen bond acceptor and increases the local hydrophilicity of the peptide, potentially affecting its solubility and interaction with aqueous environments.

When incorporated into a peptide sequence, particularly one designed for self-assembly, the this compound residue can modulate the resulting supramolecular architecture, influencing the morphology of the aggregates and the physical properties (e.g., mechanical stiffness) of materials like hydrogels. nih.gov

Steric and Electronic Effects on Coupling Kinetics

The efficiency of peptide bond formation is significantly influenced by both steric and electronic factors of the constituent amino acids. chempep.com In the case of this compound, the bulky morpholine group attached to the β-carbon introduces considerable steric hindrance. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, thereby slowing down the coupling kinetics.

The electronic nature of the morpholine ring also plays a role. While primarily an electron-withdrawing group due to the oxygen atom, the tertiary amine can also influence the reactivity of the α-amino group. However, the steric hindrance is generally considered the more dominant factor in influencing the coupling reaction rates. chempep.com

Table 1: Factors Influencing Coupling Kinetics of this compound

FactorDescriptionImpact on Coupling Kinetics
Steric Hindrance The bulky morpholine group at the β-carbon physically obstructs the incoming activated amino acid.Decreases reaction rate.
Electronic Effects The electron-withdrawing nature of the morpholine may slightly modulate the nucleophilicity of the α-amino group.Minor effect compared to steric hindrance.
Solvent Choice The solvent must effectively solvate the peptide-resin complex to ensure accessibility of reactive sites. chempep.comCan significantly impact reaction rates.
Coupling Reagents The choice of activating agent can influence the reactivity of the carboxyl group and the extent of side reactions.Can be optimized to improve coupling efficiency.

Strategies for Overcoming Synthetic Challenges

The synthetic challenges associated with sterically hindered amino acids like this compound primarily revolve around incomplete coupling reactions and potential aggregation of the peptide chain. sigmaaldrich.com Several strategies have been developed to mitigate these issues:

Use of High-Activity Coupling Reagents: Utilizing potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can enhance the rate of acylation and drive the reaction towards completion.

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help to ensure that all available amino groups have reacted.

Microwave-Assisted Peptide Synthesis: The application of microwave energy can significantly accelerate coupling reactions, often leading to higher yields and purities, especially for difficult sequences. nih.gov

Choice of Solvent: Using solvents with excellent swelling properties for the solid support and good solvating power for the peptide chain, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), is crucial. chempep.com

Disrupting Aggregation: The inherent properties of the morpholine group can sometimes help in reducing peptide aggregation due to its ability to disrupt the hydrogen-bonding networks that lead to the formation of secondary structures. sigmaaldrich.com However, in cases where aggregation is still a problem, the use of chaotropic salts or "magic mixtures" of solvents can be beneficial.

Table 2: Strategies to Overcome Synthetic Challenges

ChallengeStrategyRationale
Slow/Incomplete Coupling Use of high-activity coupling reagents (e.g., HATU, HBTU).Increases the reactivity of the activated amino acid.
Extended reaction times or double coupling.Provides more opportunity for the reaction to go to completion.
Microwave-assisted synthesis. nih.govAccelerates reaction rates through efficient heating.
Peptide Aggregation Use of aggregation-disrupting solvents or additives.Breaks up intermolecular hydrogen bonds. sigmaaldrich.comnih.gov
Incorporation of backbone-protecting groups.Can prevent the formation of deleterious secondary structures. rsc.org

Design Principles for Peptidomimetic Scaffolds Utilizing this compound

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govupc.edu The incorporation of this compound into a peptide sequence introduces a unique set of structural and conformational constraints that can be exploited in peptidomimetic design.

The bulky and conformationally restricted nature of the morpholine ring can be used to:

Induce Specific Secondary Structures: The steric bulk of the morpholine group can force the peptide backbone to adopt specific turn or helical conformations. This is a key principle in designing peptidomimetics that mimic the bioactive conformation of a natural peptide ligand. upc.edu

Increase Proteolytic Stability: The non-natural D-configuration of the alanine (B10760859) residue, combined with the bulky side chain, can render the adjacent peptide bonds resistant to cleavage by proteases.

Modulate Receptor Binding: The morpholine moiety can participate in specific interactions with a receptor binding pocket, potentially through hydrogen bonding with the oxygen atom or through hydrophobic interactions. This allows for fine-tuning of the binding affinity and selectivity of the peptidomimetic.

Enhance Solubility: The polar morpholine group can improve the aqueous solubility of the resulting peptidomimetic, which is often a desirable property for therapeutic applications.

The design process often involves computational modeling to predict the conformational effects of incorporating this amino acid, followed by synthesis and biological evaluation to validate the design principles.

Structural and Conformational Analysis of Peptides Containing Fmoc 3 1 Morpholinyl D Ala Oh

Spectroscopic Methodologies for Conformational Probing

A variety of spectroscopic techniques are employed to elucidate the conformational preferences of peptides containing this modified alanine (B10760859) residue.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For peptides containing Fmoc-3-(1-Morpholinyl)-D-Ala-OH, NMR studies, including 1D and 2D experiments like COSY and HSQC, can provide detailed information about both the peptide backbone and the morpholinyl side-chain conformation. chemicalbook.comcore.ac.uk

Key NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are used to define dihedral angles and inter-proton distances, which in turn describe the peptide's fold. frontiersin.org Analysis of the 1H and 13C chemical shifts of the morpholine (B109124) ring, for instance, can reveal its puckering and orientation relative to the peptide backbone. frontiersin.org Furthermore, NOE data can establish through-space proximities between the morpholinyl protons and protons on the peptide backbone or adjacent side chains, providing critical constraints for structural calculations. frontiersin.org

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Ala-OH

Assignment Shift (ppm)
A12.6
B7.900
C¹7.748
7.737
E7.70
F7.43
G7.35
J4.303
K4.237
L4.033
M1.301
Data sourced from ChemicalBook and is for the related compound Fmoc-Ala-OH. chemicalbook.com

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins. researchgate.netnih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govs-a-s.org In peptide analysis, the amide I and amide II bands in the IR spectrum are particularly informative about the secondary structure. The frequencies of these bands are sensitive to the hydrogen-bonding patterns within the peptide backbone. nih.gov

Raman spectroscopy provides information on the vibrational modes of both the backbone and the side chains. cas.cz For peptides with this compound, Raman spectra can be used to study the vibrational modes of the morpholine ring and the fluorenylmethoxycarbonyl (Fmoc) protecting group. cas.czchemicalbook.com The four key parameters in Raman spectral analysis are the wavenumber position, bandwidth, band intensity, and depolarization ratio, all of which contribute to the characterization of molecular structure. s-a-s.org

Computational Modeling and Molecular Dynamics Simulations

In conjunction with experimental techniques, computational methods provide invaluable insights into the conformational landscape of peptides.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the electronic structure and geometry of molecules. nih.gov For the this compound monomer, DFT calculations can be used to determine its low-energy conformations. nih.gov By systematically exploring the rotational possibilities around the single bonds (dihedral angles), a potential energy surface can be generated, identifying the most stable conformers. nih.gov These calculations provide a fundamental understanding of the intrinsic conformational preferences of this modified amino acid, which can then be used as a starting point for modeling larger peptides.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the motion of every atom in a peptide-solvent system, MD can provide a detailed picture of the conformational ensemble of a peptide containing this compound. nih.govresearchgate.net

These simulations can reveal how the modified residue affects the folding and stability of the peptide, and how it interacts with its environment. nih.govresearchgate.net MD simulations can also be used to calculate theoretical spectroscopic parameters, which can then be compared with experimental data from NMR, CD, and IR spectroscopy to validate the structural models. nih.gov

Prediction of Conformational Preferences and Flexibility

The presence of the morpholine ring further restricts conformational freedom. The ring itself has a flexible chair-like conformation, but its attachment to the β-carbon of the D-alanine residue introduces steric bulk that limits the rotation around the Cα-Cβ bond (chi1 torsion angle). This, in turn, influences the allowable backbone conformations. Computational methods, such as DFT calculations, can be employed to investigate how substituents affect the conformational preferences of the amino acid. nih.gov The incorporation of conformationally constrained amino acids is a powerful tool for reducing the intrinsic flexibility of a peptide chain. nih.gov

Table 1: Predicted Impact of Structural Features on Conformational Preferences

Structural FeaturePredicted Conformational EffectTheoretical Basis
D-Ala Configuration Favors left-handed helical regions and specific β-turn types (e.g., Type I' or Type II').D-amino acids have inverted stereochemistry at the α-carbon, altering the sterically allowed backbone dihedral angles (φ, ψ).
Morpholine Moiety Restricts side-chain rotation (χ1 angle) and can induce local backbone ordering through intramolecular interactions.The bulky heterocyclic ring limits free rotation. The oxygen and nitrogen atoms can act as hydrogen bond acceptors. nih.gov
Fmoc Protecting Group Can influence the conformation of the N-terminal residue through steric hindrance and potential π-stacking interactions.The large, aromatic fluorenyl group can interact with other parts of the peptide or solvent, stabilizing certain conformations.

X-ray Crystallography and Structural Determination of Peptides and Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov It provides definitive insights into peptide conformation and their interactions with other molecules.

Challenges and Strategies for Crystallization of Modified Peptides

The crystallization of peptides, particularly those containing non-natural or modified amino acids like this compound, presents significant challenges. americanpeptidesociety.orgdrugdiscoveryonline.com The inherent flexibility of many peptides makes it difficult for them to form the highly ordered crystal lattice required for X-ray diffraction. nih.gov The presence of the bulky and somewhat flexible morpholine and Fmoc groups can further complicate this process by inhibiting regular packing.

Several strategies are employed to overcome these hurdles. A systematic screening of crystallization conditions, including different precipitants, pH levels, temperatures, and solvents, is a crucial first step. approcess.comcambrex.com Techniques like vapor diffusion and microbatch crystallization are commonly used to slowly increase the peptide concentration, encouraging crystal growth. americanpeptidesociety.org Introducing further modifications, such as cyclization, can improve crystallizability by reducing the peptide's flexibility. americanpeptidesociety.org Co-crystallization with a ligand or binding partner can also be effective, as it stabilizes a single peptide conformation, making lattice formation more favorable. americanpeptidesociety.org

Table 2: Crystallization Challenges and Mitigation Strategies for Modified Peptides

ChallengeDescriptionStrategy
High Flexibility Peptides often exist as an ensemble of conformations in solution, hindering the formation of a uniform crystal lattice. americanpeptidesociety.orgReduce flexibility through cyclization; co-crystallize with a binding partner to stabilize a single conformation. americanpeptidesociety.org
Amorphous Aggregation The propensity of peptides to form disordered aggregates instead of ordered crystals. americanpeptidesociety.orgOptimize solvent conditions and use additives to promote ordered growth; employ seeding with pre-formed microcrystals. americanpeptidesociety.orgapprocess.com
Steric Hindrance Bulky modifications like the morpholine and Fmoc groups can physically prevent the close packing required for a crystal lattice.Screen for co-formers or excipients that can create space and facilitate packing. approcess.com
Solubility Issues Modified peptides may have poor solubility in common crystallization solvents.Conduct extensive solvent screening to find suitable environments for crystallization. approcess.comcambrex.com

High-Resolution Structural Insights into Receptor-Ligand Interactions (excluding clinical outcomes)

Obtaining a high-resolution crystal structure of a peptide containing this compound bound to a biological receptor would provide invaluable information about their interaction at a molecular level. wisc.edu Such a structure would reveal the precise binding mode of the peptide, identifying the key intermolecular interactions that govern recognition and affinity.

The morpholine moiety is of particular interest in this context. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial contacts with hydrogen bond donors (like the amide protons of the receptor's peptide backbone or the side chains of residues like asparagine or glutamine). nih.gov The nitrogen atom of the morpholine ring is a weak base, which can also participate in interactions. nih.gov Furthermore, the D-alanine residue would orient the peptide backbone in a specific manner, allowing for a different set of contacts with the receptor surface than would be possible with a standard L-amino acid. imrpress.com Analysis of the ligand-receptor interactions can reveal how these structural features contribute to the binding specificity and affinity. imrpress.comresearchgate.net

Table 3: Potential Receptor-Ligand Interactions and Structural Insights

Interacting MoietyPotential Interaction with ReceptorStructural Insight Gained
Morpholine Oxygen Hydrogen bond acceptor.Identifies key receptor residues involved in anchoring the ligand; explains specificity. nih.gov
Morpholine Ring Hydrophobic or van der Waals interactions.Defines the shape and complementarity of the binding pocket. nih.gov
D-Ala Backbone Forms backbone-backbone hydrogen bonds with the receptor.Reveals the peptide's specific orientation and how it mimics or blocks a natural ligand.
Fmoc Group Aromatic stacking or hydrophobic interactions.Can contribute to binding affinity, though often cleaved in final bioactive peptides.

Influence of the Morpholine Moiety on Peptide Conformation and Dynamics

The morpholine ring is not merely a passive component; it actively influences the conformational properties of the peptide chain. nih.gov Its presence can lead to a more rigid and pre-organized structure, which can be advantageous in drug design.

Intramolecular Interactions and Conformational Restriction

The morpholine moiety can significantly restrict the conformational freedom of the peptide by participating in intramolecular interactions. A key possibility is the formation of a hydrogen bond between the morpholine oxygen and a nearby backbone amide proton (NH). This interaction, known as a side chain-to-backbone (SC-BB) hydrogen bond, can stabilize specific turn-like structures. escholarship.org Such intramolecular hydrogen bonds reduce the number of available conformations, effectively pre-organizing the peptide into a shape that may be optimal for receptor binding. nih.gov This conformational constraint reduces the entropic penalty that must be paid upon binding to a receptor. nih.gov

Furthermore, the steric bulk of the morpholine ring restricts rotation around the side chain's dihedral angles, which in turn limits the possible backbone conformations. This effect is a common strategy in peptide design, where conformationally constrained amino acids are used to create peptides with well-defined structures. nih.gov

Table 4: Potential Intramolecular Interactions Involving the Morpholine Moiety

Interaction TypeDescriptionConsequence
Side Chain-to-Backbone H-Bond The morpholine oxygen acts as a hydrogen bond acceptor for a backbone amide proton. escholarship.orgStabilizes β- or γ-turn conformations; restricts backbone flexibility.
Steric Repulsion Steric clashes between the morpholine ring and adjacent parts of the peptide.Limits the allowed values of backbone (φ, ψ) and side-chain (χ) torsional angles.
Dipole-Dipole Interactions Favorable alignment of the dipole of the morpholine ring with the dipoles of nearby peptide bonds.Can stabilize specific folded conformations. wustl.edu

Solvation Effects and Conformational Stability

The presence of the morpholine ring can alter the hydration shell around the peptide. In some conformations, the morpholine ring might shield a portion of the peptide backbone from the solvent, which can be energetically favorable if that portion is hydrophobic. Conversely, conformations that expose the morpholine's oxygen and nitrogen to water may be stabilized by favorable hydrogen bonding with solvent molecules. The balance between these effects, along with intramolecular interactions, determines the peptide's final conformational ensemble in solution. Studies have shown that peptide-water and water-water interactions are major contributors to the stabilization of certain peptide conformations. rsc.org The conformational stability of a peptide is therefore a result of the interplay between internal interactions and the energetic costs and benefits of solvating different structures. researchgate.net

Applications of Fmoc 3 1 Morpholinyl D Ala Oh in Chemical Biology and Advanced Materials Research

Design and Synthesis of Receptor Ligands and Probes

The morpholino group in Fmoc-3-(1-Morpholinyl)-D-Ala-OH can significantly influence the binding affinity and selectivity of peptides for their target receptors.

Table 1: Hypothetical Structure-Activity Relationship Data for a Bioactive Peptide Modified with 3-(1-Morpholinyl)-D-Ala

Peptide AnaloguePosition of ModificationReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Native Peptide-105
Analogue 1252.5
Analogue 2350100
Analogue 3584

This table presents hypothetical data to illustrate how the modification could impact peptide activity. Actual results would be experiment-dependent.

While this compound itself is not fluorescent, the morpholine (B109124) group can serve as a versatile chemical handle for the attachment of fluorescent dyes or affinity tags. The secondary amine of the morpholine ring provides a reactive site for conjugation with various reporter molecules, enabling the creation of sophisticated probes for studying protein-protein interactions, receptor localization, and cellular uptake.

Engineering Peptides for Enhanced Research Properties

A significant challenge in the use of peptides for in vitro research is their often-limited stability and poor biophysical properties. The incorporation of this compound can address some of these limitations.

The presence of a D-amino acid, such as in this compound, inherently increases the resistance of a peptide to degradation by proteases, which are highly specific for L-amino acids. Furthermore, the steric hindrance provided by the morpholino group can shield adjacent peptide bonds from enzymatic cleavage. This enhanced stability is crucial for in vitro assays where prolonged peptide integrity is required for reliable results.

Table 2: Hypothetical Proteolytic Stability of Peptides in Serum

PeptideModificationHalf-life in Serum (hours)
Native PeptideNone0.5
D-Ala AnalogueL-Ala to D-Ala4
Morpholinyl-D-Ala AnalogueL-Ala to 3-(1-Morpholinyl)-D-Ala12

This table illustrates the potential increase in stability. Actual values would vary based on the peptide sequence and experimental conditions.

Role in the Creation of Constrained or Conformationally Restricted Peptides

Controlling the three-dimensional structure of a peptide is key to enhancing its potency and selectivity. The steric bulk of the morpholinyl group in this compound can restrict the conformational freedom of the peptide backbone. This pre-organization of the peptide into a specific conformation can favor the bioactive structure required for receptor binding, leading to improved affinity and efficacy. The use of such conformationally restricted peptides is a well-established strategy in rational drug design to develop highly selective ligands.

Cyclization Strategies and Their Impact on Bioactivity in Model Systems

The incorporation of non-proteinogenic amino acids like 3-(1-Morpholinyl)-D-Ala into peptide sequences is a key strategy for creating cyclic peptides with enhanced therapeutic properties. Cyclization, the process of forming a ring structure within a peptide, can significantly improve a peptide's stability, bioavailability, and binding affinity to its target. chemdiv.comgoogle.com

Cyclic peptides often exhibit greater resistance to enzymatic degradation compared to their linear counterparts because they lack the terminal ends that are susceptible to exopeptidases. google.com The constrained conformation of a cyclic peptide can also lock it into a bioactive shape, reducing the entropic penalty upon binding to a receptor and thus increasing its potency. google.com

Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations. altabioscience.com The choice of strategy depends on the desired final structure and the amino acids present in the sequence. The presence of the morpholine group in this compound could influence the preferred cyclization strategy and the resulting bioactivity. For instance, the morpholine ring can act as a turn-inducing element, pre-disposing the peptide backbone to adopt a specific conformation that facilitates cyclization.

Cyclization StrategyDescriptionPotential Impact on Bioactivity
Head-to-Tail The N-terminus is linked to the C-terminus, forming a simple cyclic structure. altabioscience.comCan significantly increase metabolic stability and receptor affinity. chemdiv.comgoogle.com
Side-Chain-to-Side-Chain The side chains of two amino acid residues are linked together.Allows for more complex and varied ring structures, potentially leading to higher target specificity.
Backbone-to-Side-Chain The peptide backbone is linked to an amino acid side chain.Can create unique topographical features on the peptide surface, influencing protein-protein interactions.

Mimicry of Protein Secondary Structures

Peptidomimetics are compounds that mimic the three-dimensional structure and function of peptides but have been modified to improve their drug-like properties. nih.gov A key application of unnatural amino acids, including those with morpholine scaffolds, is in the mimicry of protein secondary structures like β-turns and α-helices. wjarr.comspringernature.com These secondary structures are often involved in critical biological recognition events, making their mimetics valuable as potential therapeutics. chemdiv.com

The rigid, chair-like conformation of the morpholine ring can act as a scaffold to induce a specific turn in a peptide backbone, effectively mimicking a β-turn. nih.govresearchgate.net β-turns are crucial for the folding of many proteins and are often found at the surface, where they participate in molecular recognition. chemdiv.com By incorporating a morpholine-containing amino acid, a peptide can be designed to adopt a stable β-turn conformation, enabling it to bind to a target protein with high affinity and specificity. nih.govresearchgate.net

Research on morpholine-based heterocyclic compounds has demonstrated their effectiveness as proline surrogates to induce β-turn conformations in peptides. nih.gov NMR studies of peptides containing these morpholine-based scaffolds have confirmed the presence of intramolecular hydrogen bonds characteristic of β-turns. nih.gov This suggests that this compound could be a valuable building block for creating peptidomimetics that target protein-protein interactions mediated by β-turns.

Mimicked StructureRole of Morpholine-Containing Amino AcidTherapeutic Potential
β-Turn The morpholine ring acts as a rigid scaffold to induce a turn in the peptide backbone. nih.govresearchgate.netInhibition of protein-protein interactions involved in diseases like cancer and neurodegenerative disorders. chemdiv.com
α-Helix While less common, the morpholine group could be part of a larger strategy to stabilize helical structures through specific side-chain interactions.Targeting intracellular protein-protein interactions that are often considered "undruggable."

Utilization in Bioconjugation Techniques for Research Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Fmoc-protected amino acids with unique functional groups are essential tools in this field, enabling the creation of sophisticated research probes and diagnostic agents.

Site-Specific Labeling of Biomolecules

Site-specific labeling involves attaching a probe, such as a fluorescent dye or a radioactive isotope, to a specific location on a biomolecule, typically a protein. rsc.org This allows for the precise study of the biomolecule's function, localization, and interactions within a complex biological system. nih.gov

While the morpholine group itself is not typically a reactive handle for bioconjugation, the this compound can be incorporated into a peptide sequence that is then used for site-specific labeling. The Fmoc protecting group is removed during solid-phase peptide synthesis, leaving a free amine that can be further modified. nih.gov More commonly, other reactive groups would be incorporated into the peptide alongside the morpholine-containing amino acid to serve as the specific labeling site.

For example, a peptide containing 3-(1-Morpholinyl)-D-Ala could also include an amino acid with an azide (B81097) or alkyne side chain, allowing for "click chemistry" ligation to a probe molecule. rsc.org The morpholine-containing residue would serve to impart a specific conformation to the peptide, which could be important for its interaction with the target biomolecule.

Labeling TechniqueRole of this compoundApplication
Click Chemistry Incorporated into a peptide to provide structural constraint, while another residue provides the reactive handle (azide or alkyne).Fluorescent imaging of proteins in living cells.
Native Chemical Ligation Part of a synthetic peptide thioester that can be ligated to a protein with a terminal cysteine residue.Creation of semi-synthetic proteins with novel functions.

Construction of Complex Multi-Component Systems for Research Purposes

The principles of bioconjugation can be extended to build complex, multi-component systems for various research applications. These systems can combine different functionalities, such as targeting moieties, imaging agents, and therapeutic payloads, into a single molecular construct.

This compound, as a component of a synthetic peptide, can contribute to the structural integrity and conformational definition of such systems. For instance, a peptide containing this amino acid could be used as a scaffold to present multiple functional groups in a specific spatial arrangement. This is particularly relevant for the development of multivalent ligands, which can exhibit significantly enhanced binding affinity and selectivity for their targets through the chelate effect.

The morpholine ring can also influence the pharmacokinetic properties of the entire construct, potentially improving its solubility and metabolic stability.

Advanced Analytical Techniques for Characterizing Fmoc 3 1 Morpholinyl D Ala Oh and Its Derivatives

High-Resolution Mass Spectrometry for Peptide Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of peptides, including those containing modified amino acids like Fmoc-3-(1-Morpholinyl)-D-Ala-OH. It provides precise mass measurements, which are fundamental for determining elemental composition and confirming molecular identity.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules like peptides. youtube.com In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. youtube.com This method is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For Fmoc-protected amino acids and their peptide derivatives, ESI-MS allows for accurate mass determination and can be used to monitor the progress of peptide synthesis and purification. youtube.comnih.gov The choice of solvent and cone voltage can significantly impact the ionization efficiency and fragmentation patterns observed. youtube.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used in proteomics and peptide analysis. youtube.comeuropeanpharmaceuticalreview.com In MALDI-TOF, the analyte is co-crystallized with a matrix material on a target plate. youtube.comeuropeanpharmaceuticalreview.com A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions. youtube.comeuropeanpharmaceuticalreview.com The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. youtube.com MALDI-TOF is known for its high sensitivity, speed, and tolerance to some contaminants. europeanpharmaceuticalreview.com It is particularly useful for the analysis of complex peptide mixtures and for peptide mass fingerprinting (PMF), a technique used to identify proteins. europeanpharmaceuticalreview.com

TechniqueIonization PrincipleTypical AnalytesKey Advantages
ESI-MS Formation of charged droplets from a solution in a high electric field. youtube.comPolar and large biomolecules, including peptides and proteins. youtube.comSoft ionization, easily coupled with liquid chromatography, suitable for analyzing multiple charge states. youtube.comnih.gov
MALDI-TOF Laser-induced desorption and ionization from a solid matrix. youtube.comPeptides, proteins, polymers, and other large biomolecules. youtube.comHigh sensitivity, speed, high mass range, primarily produces singly charged ions, simplifying spectra. europeanpharmaceuticalreview.comfredhutch.org

Fragmentation Analysis for Sequence Verification

Tandem mass spectrometry (MS/MS) is a powerful technique used for peptide sequencing and the identification of post-translational or synthetic modifications. mdpi.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a peptide) is selected in the first stage of the mass spectrometer and then subjected to fragmentation. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-type ions. mdpi.com However, the presence of modified amino acids, such as 3-(1-Morpholinyl)-D-Ala, can lead to unique fragmentation pathways. acs.org The morpholine (B109124) moiety can influence the fragmentation pattern, potentially leading to characteristic neutral losses or the formation of specific fragment ions that can be used to confirm the presence and location of the modification within the peptide sequence. mdpi.comnih.gov Collision-induced dissociation (CID) is a commonly used fragmentation method where ions are accelerated and collided with an inert gas. nih.gov The analysis of these fragmentation patterns allows for the de novo sequencing of peptides and the unambiguous identification of the incorporated modified amino acid. mdpi.comacs.org

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for the separation and purification of this compound and its peptide derivatives, as well as for the critical assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthetic peptides and their building blocks. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA).

The purity of this compound can be assessed by injecting a sample onto an HPLC column and monitoring the eluent with a UV detector, typically at a wavelength where the Fmoc group absorbs strongly. A pure compound will ideally show a single, sharp peak. The presence of other peaks indicates impurities, which could include starting materials, by-products from the synthesis, or degradation products. For peptides incorporating this amino acid, HPLC is used to monitor the efficiency of each coupling step and to purify the final product to a high degree of homogeneity. researchgate.net The percentage purity is often calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

ParameterDescriptionTypical Conditions for Fmoc-Amino Acids
Stationary Phase The solid support within the column that interacts with the analytes.C18-modified silica
Mobile Phase The solvent that carries the analytes through the column.A gradient of water and acetonitrile with 0.1% TFA.
Detection The method used to observe the analytes as they elute from the column.UV absorbance, typically at 254 nm or 265 nm for the Fmoc group.
Purity Calculation Quantifying the amount of the desired compound.Peak area percentage of the main component. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to ensure the enantiomeric purity of the amino acid building blocks used in their synthesis. Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers. cat-online.com

For this compound, it is essential to confirm that it is the D-enantiomer and to quantify any contamination with the corresponding L-enantiomer. This is achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.gov Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and quinine (B1679958) derivatives. nih.govoup.com The choice of CSP and mobile phase conditions is critical for achieving optimal separation. rsc.org By analyzing a sample of this compound on a chiral column, the presence of the L-enantiomer can be detected and quantified, ensuring the high enantiomeric purity required for the synthesis of stereochemically defined peptides. cat-online.com The elution order of the D- and L-enantiomers is a key characteristic of a given chiral separation method. nih.gov

Advanced Spectroscopic Studies on Incorporated Peptides

Once this compound is incorporated into a peptide, advanced spectroscopic techniques can be employed to study the conformation and structural properties of the resulting peptide.

Circular Dichroism (CD) Spectroscopy is a technique that is highly sensitive to the secondary structure of peptides. subr.eduspringernature.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. springernature.com Peptides with defined secondary structures, such as α-helices, β-sheets, and turns, exhibit characteristic CD spectra. subr.edu The incorporation of a D-amino acid like 3-(1-Morpholinyl)-D-Ala can induce specific turns or disrupt regular secondary structures, and these conformational changes can be monitored by CD spectroscopy. nih.gov The technique is particularly useful for studying how changes in the peptide's environment, such as solvent polarity or temperature, affect its conformation. subr.edu

TechniqueInformation ObtainedRelevance to Peptides with this compound
NMR Spectroscopy 3D structure, conformational dynamics, intermolecular interactions. researchgate.netElucidation of the local conformation around the morpholine moiety and its influence on the overall peptide structure. nih.govresearchgate.net
Circular Dichroism Secondary structure content (α-helix, β-sheet, turns, random coil). subr.eduspringernature.comAssessment of how the incorporation of the D-amino acid affects the peptide's secondary structure. nih.gov

Solid-State NMR for Peptide Conformation in Different Environments

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformation of peptides and proteins in solid phases, such as crystalline powders or membrane-mimetic environments. nih.govresearchgate.net Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR can probe these interactions to provide detailed information about local molecular geometry and packing.

The conformation of a peptide is critical to its biological function, and the inclusion of a non-standard amino acid like 3-(1-Morpholinyl)-D-Ala can significantly influence the peptide's secondary structure. nih.gov ssNMR can be employed to study the conformational polymorphism of peptides containing this morpholinyl derivative, identifying different coexisting conformations in the solid state. nih.gov

A multinuclear ssNMR approach, utilizing natural isotopic abundance of nuclei like ¹³C and ¹⁵N, can be used for the spectral assignment and conformational analysis of peptides incorporating this compound. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and various two-dimensional correlation experiments are instrumental in this process. youtube.com For instance, double-quantum-single-quantum correlation experiments can be particularly useful for determining the conformation across peptide bonds. nih.gov

To illustrate the potential findings, the following table presents hypothetical ssNMR chemical shift data for a dipeptide containing 3-(1-Morpholinyl)-D-Ala, highlighting the sensitivity of chemical shifts to the local conformation.

AtomChemical Shift (ppm) - Conformer A (β-turn)Chemical Shift (ppm) - Conformer B (Extended)
D-Ala Cα52.350.1
D-Ala Cβ65.863.5
Morpholine C (axial)68.267.0
Morpholine C (equatorial)67.566.8
Fmoc C=O174.1173.5

Note: This table is illustrative and based on typical chemical shift ranges observed for amino acids in different secondary structures. Actual values would be determined experimentally.

Furthermore, the analysis of nuclear spin interaction tensors, which are sensitive to motional averaging, can reveal information about the dynamics of the peptide within its environment. nih.gov This is particularly relevant when studying peptides integrated into lipid bilayers, where ssNMR can determine not only the conformation but also the orientation and whole-body fluctuations of the peptide. nih.gov

Advanced Fluorescence Spectroscopy for Conformational Dynamics

Fluorescence spectroscopy offers a suite of highly sensitive techniques to probe the conformational dynamics of peptides in solution. nih.govspringernature.com These methods can detect changes in the local environment of a fluorophore, providing insights into peptide folding, unfolding, and binding events. nih.govunito.it While this compound itself is not intrinsically fluorescent (apart from the Fmoc group, which can be used as a probe), peptides incorporating this amino acid can be studied by introducing fluorescent labels or by utilizing the intrinsic fluorescence of other residues like tryptophan or tyrosine. nih.govnih.gov

One powerful technique is Förster Resonance Energy Transfer (FRET), which can measure distances between a donor and an acceptor fluorophore within a peptide. By strategically placing a FRET pair, one can monitor conformational changes in real-time. For instance, a study could be designed where a tryptophan residue (donor) is placed at one end of a peptide containing 3-(1-Morpholinyl)-D-Ala, and a suitable acceptor is placed at the other end. Changes in the peptide's end-to-end distance due to conformational shifts would result in a change in FRET efficiency.

Time-resolved fluorescence can also be employed to study the fast motions of peptides. springernature.com Techniques like time-correlated single-photon counting (TCSPC) can measure the fluorescence lifetime of a probe, which is sensitive to its local environment. For example, the fluorescence lifetime of a tryptophan residue adjacent to the morpholinyl group might be quenched or enhanced depending on the peptide's conformation and the proximity of the morpholine ring.

The following table outlines hypothetical data from a time-resolved fluorescence study on a peptide containing both Tryptophan and a 3-(1-Morpholinyl)-D-Ala derivative, illustrating how conformational changes can affect fluorescence lifetime.

Peptide StateTryptophan Fluorescence Lifetime (ns)Interpretation
Unfolded3.1Tryptophan is fully exposed to the solvent.
Folded (Conformation 1)2.5Tryptophan is partially shielded from the solvent and in proximity to a quenching group.
Folded (Conformation 2)4.2Tryptophan is in a more rigid, hydrophobic environment, leading to an increased lifetime.

Note: This table is for illustrative purposes. The actual fluorescence lifetimes would depend on the specific peptide sequence and the nature of the conformational changes.

By synthesizing fluorescent amino acid derivatives, such as those containing 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), researchers can create probes with long fluorescence lifetimes to measure intramolecular contact formation rates. nih.gov Incorporating such a probe into a peptide with this compound could provide detailed kinetic data on its conformational flexibility. nih.gov

Microcalorimetry for Binding and Interaction Studies (for research ligands)

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a gold-standard biophysical technique for the thermodynamic characterization of binding interactions between molecules in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.gov From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

In the context of this compound, this amino acid might be incorporated into a peptide designed as a research ligand to study its interaction with a specific biological target, such as a receptor or enzyme. ITC provides a label-free method to quantify this binding. wur.nl

The experiment involves titrating the peptide ligand containing the morpholinyl-D-Ala residue into a solution containing the target molecule. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the target. The shape of the resulting binding isotherm provides the thermodynamic parameters of the interaction. cam.ac.uk

Below is a hypothetical data table summarizing the results of an ITC experiment studying the binding of a peptide containing 3-(1-Morpholinyl)-D-Ala to a research target protein.

Thermodynamic ParameterValueUnit
Stoichiometry (n)1.05-
Association Constant (Ka)2.5 x 10⁶M⁻¹
Dissociation Constant (Kd)400nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-10.2cal/mol·K
Gibbs Free Energy Change (ΔG)-9.0kcal/mol

Note: This data is illustrative and represents a plausible outcome for a moderate-affinity binding interaction. The actual values would be specific to the interacting molecules.

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) can provide insights into the forces driving the interaction, such as hydrogen bonding, hydrophobic interactions, and conformational changes upon binding. nih.gov For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding interface.

Future Research Directions and Theoretical Considerations

Computational Design of Novel Peptides Incorporating Fmoc-3-(1-Morpholinyl)-D-Ala-OH

The rational design of peptides containing non-canonical amino acids (NCAAs) is increasingly reliant on computational tools that can predict and model their behavior. frontiersin.org For a unique compound like this compound, computational approaches are essential to unlock its full potential.

Machine learning (ML) is rapidly becoming an indispensable tool for predicting the properties of peptides, accelerating the discovery of new biomaterials and therapeutics. digitellinc.comu-tokyo.ac.jp While many current models are trained on the 20 canonical amino acids, recent efforts have focused on developing applications that can predict the properties of peptides containing NCAAs. nih.govbiorxiv.org

Future research could involve developing and training ML models, such as neural networks or random forests, to predict the impact of incorporating 3-(1-Morpholinyl)-D-Ala into a peptide sequence. digitellinc.comu-tokyo.ac.jp These models would be trained on datasets of peptides containing this specific or similar NCAAs. The input for these models would be the amino acid sequence, with the NCAA represented by a unique numerical vector encoding its distinct physicochemical properties (e.g., size, polarity, hydrogen bonding capability of the morpholino group). nih.gov The models could predict a range of properties crucial for therapeutic development, such as binding affinity to a specific target, solubility, and propensity for self-assembly. nih.govnih.gov

A significant challenge is the current lack of large, standardized datasets for peptides with NCAAs. nih.govnih.gov Establishing a robust experimental workflow to generate these data—synthesizing a library of peptides with this compound and characterizing their properties—would be a critical first step to fuel these predictive ML algorithms. digitellinc.com

Table 1: Potential Machine Learning Applications for Peptides with 3-(1-Morpholinyl)-D-Ala

ML Model TypeInput DataPredicted PropertyPotential Impact
Recurrent Neural Network (RNN)/LSTM u-tokyo.ac.jpnih.govPeptide sequence with encoded 3-(1-Morpholinyl)-D-AlaBinding affinity to a target proteinAccelerates screening for potent inhibitors or agonists.
Random Forest digitellinc.comSequence and physicochemical parametersSelf-assembly propensityAids in the design of novel hydrogels or nanomaterials.
Graph Neural Network (GNN)3D structure or molecular graphConformational stabilityOptimizes peptide structure for enhanced stability.
Convolutional Neural Network (CNN) nih.govSequence dataProteolytic stabilityValidates the inherent stability conferred by the D-amino acid and side chain.

De novo design involves creating entirely new peptide sequences with desired functions, often without a template from nature. youtube.com The inclusion of building blocks like this compound is central to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. nih.gov

Computational frameworks, potentially combining physics-based modeling with deep learning, could be used to design novel peptidomimetics incorporating 3-(1-Morpholinyl)-D-Ala. frontiersin.orgarxiv.org These algorithms could explore the vast sequence and conformational space to identify peptides where the unique steric and electronic properties of the morpholinyl side chain are optimally positioned to interact with a biological target. arxiv.org For example, the morpholino group could act as a hydrogen bond acceptor or a rigid scaffold to orient other pharmacophoric elements. The use of Fmoc-protected amino acids is a standard and essential part of the solid-phase peptide synthesis (SPPS) process used to create these designed molecules. nih.govnih.gov

Exploring the Stereochemical Impact of D-Alanine Analogs on Peptide Foldamers

The stereochemistry of amino acids is a critical determinant of peptide secondary and tertiary structure. The incorporation of D-amino acids, such as D-alanine and its analogs, is a powerful strategy for manipulating peptide folding and enhancing stability. nih.govnih.gov

The replacement of a canonical L-amino acid with a D-amino acid can have profound and sometimes unpredictable effects on peptide structure, for instance, by disrupting or stabilizing helical structures. nih.gov The bulky morpholinyl group of 3-(1-Morpholinyl)-D-Ala, combined with its D-configuration, is expected to impose significant conformational constraints. Computational modeling can be employed to predict how this residue will influence local backbone torsion angles and favor specific secondary structures.

Peptides containing D-amino acids can access folding pathways and adopt final conformations that are inaccessible to their homochiral L-counterparts. nih.govnih.gov The study of these non-natural folding pathways is a frontier in protein science. Investigating how a peptide containing 3-(1-Morpholinyl)-D-Ala folds upon binding to a target or in response to environmental cues could reveal novel mechanisms of molecular recognition. nih.gov

This research would involve synthesizing peptides with this residue and using biophysical techniques like circular dichroism and NMR spectroscopy to characterize their folding behavior under various conditions. nih.govnih.gov Such studies could lead to the development of "smart" biomaterials that fold or unfold in response to specific stimuli.

Integration of this compound into Hybrid Peptide Systems

Hybrid peptide systems, which combine peptide fragments with other molecular scaffolds like synthetic foldamers, are an emerging class of molecules with unique structural and functional properties. nih.govrsc.org Foldamers are oligomers that fold into well-defined, predictable secondary structures, often mimicking natural peptides but with superior stability. nih.govchemrxiv.org

The incorporation of this compound into a peptide segment that is then linked to a synthetic foldamer could create a powerful hybrid molecule. rsc.org The peptide part could be designed for target recognition, while the foldamer provides a stable, rigid scaffold. Research has shown that in such hybrid macrocycles, the peptide segment's chirality can control the helical handedness of the foldamer, and conversely, the foldamer can enforce an extended, stable conformation on the peptide segment. rsc.org The unique conformational constraints imposed by the 3-(1-Morpholinyl)-D-Ala residue could enhance this structural interplay, leading to highly ordered and stable architectures with programmed functions.

Table 2: Comparison of L-Alanine vs. D-Alanine Analogs in Peptides

PropertyPeptides with L-AlaninePeptides with D-Alanine AnalogsAnticipated Effect of 3-(1-Morpholinyl)-D-Ala
Proteolytic StabilitySusceptible to degradation by proteases.Highly resistant to proteolysis. nih.govpnas.orgHigh stability, enhancing potential therapeutic half-life.
Helical PreferenceFavors right-handed α-helices. pnas.orgFavors left-handed helices. pnas.orgInduces or stabilizes left-handed helical structures.
Structural DiversityForms well-understood, canonical structures.Can induce non-natural folds and unique crystal packing. nih.govresearchgate.netCreates novel, predictable, and rigid conformations due to the bulky side chain.
ImmunogenicityCan be immunogenic.Generally low immunogenicity. pnas.orgReduced potential for an immune response.

Combination with Other Unnatural Amino Acids or Linkers

The incorporation of "this compound" into peptide sequences is just the beginning. Future research will likely focus on combining this unique building block with other unnatural amino acids or specialized linkers to create peptides with enhanced or entirely new functionalities. Unnatural amino acids are valuable tools in drug discovery and materials science as they can be used to create peptidomimetics with improved stability, potency, and bioavailability. osti.gov

Furthermore, the use of specialized linkers in conjunction with "this compound" could pave the way for novel applications. For example, bifunctional linkers could be used to attach cytotoxic drugs, imaging agents, or targeting moieties to the peptide scaffold, creating highly specific and potent therapeutic or diagnostic agents. The development of such peptide conjugates is a rapidly growing area of research, and the unique properties of 3-(1-Morpholinyl)-D-Ala could contribute to the design of more effective and targeted delivery systems.

Development of Multi-Functional Peptide Scaffolds

The concept of multi-functional peptide scaffolds involves the creation of peptides with multiple, distinct functional domains. These scaffolds are of great interest for applications in regenerative medicine, catalysis, and diagnostics. uab.edu The incorporation of "this compound" into such scaffolds could impart unique properties, such as increased resistance to proteolytic degradation due to the presence of the unnatural D-amino acid and the N-alkylated morpholine (B109124) group. researchgate.netnih.gov

Future research could explore the use of peptides containing 3-(1-Morpholinyl)-D-Ala as a core structure for the assembly of more complex biomaterials. For example, by incorporating residues with specific binding affinities or catalytic activities, it may be possible to create self-assembling peptide-based hydrogels or nanoparticles with tailored functionalities. nih.gov The morpholine group, with its potential for hydrogen bonding and its influence on solubility, could play a crucial role in directing the self-assembly process and determining the final properties of the resulting material. nih.gov

The development of minimalistic peptidic scaffolds containing artificial amino acids has shown promise in creating pseudo-enzymatic activity. nih.gov By strategically placing 3-(1-Morpholinyl)-D-Ala within a peptide sequence, it might be possible to create novel catalysts where the morpholine ring participates in substrate binding or influences the catalytic microenvironment. Such "de novo" designed peptides could have applications in biocatalysis and synthetic chemistry.

Methodological Advancements in the Synthesis and Characterization of Complex this compound-Containing Constructs

The successful exploration of peptides containing "this compound" is intrinsically linked to the development of robust and efficient methods for their synthesis and characterization. As the complexity of these peptide constructs increases, so too does the need for innovative methodological approaches.

Innovations in Automated Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide production, and its automation has revolutionized the field. researchgate.net For the efficient incorporation of sterically hindered amino acids like "this compound," further advancements in automated synthesis are crucial. The bulky morpholine group can present challenges during the coupling reaction, potentially leading to lower yields and incomplete reactions. nih.govsciforum.net

Future innovations in automated peptide synthesizers may include the integration of real-time monitoring systems to assess the efficiency of each coupling step. This would allow for on-the-fly optimization of reaction conditions, such as extended coupling times or the use of more potent activating agents, specifically for challenging residues like 3-(1-Morpholinyl)-D-Ala. Microwave-assisted SPPS is another area of active development that can significantly accelerate coupling reactions and improve the synthesis of difficult sequences. mdpi.com The application of such advanced automated systems will be essential for the routine and reliable production of complex peptides containing this and other unnatural amino acids.

Furthermore, the development of novel linker and protecting group strategies that are compatible with a wider range of unnatural amino acids will also be critical. For instance, protecting groups that can be removed under milder conditions could help to preserve the integrity of sensitive peptide sequences during synthesis. The evolution of SPPS towards more sustainable and atom-economical methods, such as N- to C-peptide synthesis, may also impact the future production of these complex peptides. nih.govyoutube.com

Enhanced Analytical Techniques for Structural Elucidation

The detailed characterization of peptides containing "this compound" is essential for understanding their structure-activity relationships. Advanced analytical techniques are required to confirm the sequence, identify any modifications, and elucidate the three-dimensional conformation of these complex molecules.

Interactive Data Table: Advanced Analytical Techniques for Peptide Characterization

Analytical TechniqueApplication for Peptides with "this compound"Potential Insights
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and confirmation of successful incorporation of the unnatural amino acid.Verification of peptide identity and purity.
Tandem Mass Spectrometry (MS/MS) De novo sequencing and localization of the 3-(1-Morpholinyl)-D-Ala residue within the peptide chain. frontiersin.orgElucidation of the primary structure and identification of potential side reactions. The fragmentation patterns can be complex due to the morpholine ring. uab.edunih.govresearchgate.netnih.govosu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the three-dimensional structure and conformational dynamics of the peptide in solution. nih.govfrontiersin.orgresearchgate.netInsights into the influence of the morpholine group on the local and global peptide conformation. nih.govresearchgate.netnih.gov

High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Q-TOF, are indispensable for the accurate mass determination of peptides containing unnatural amino acids. nih.gov Tandem mass spectrometry (MS/MS) is crucial for sequencing these peptides; however, the presence of the morpholine group can lead to unique fragmentation patterns that require careful interpretation. Future research may involve developing computational tools and fragmentation libraries specifically for peptides containing this and other N-alkylated amino acids to facilitate their automated sequencing.

Q & A

Q. What are the key synthetic routes for preparing Fmoc-3-(1-Morpholinyl)-D-Ala-OH, and how is stereochemical integrity maintained?

The compound is synthesized via reductive amination between Fmoc-protected aldehyde precursors and morpholine derivatives. For example, Fmoc-2’-formyl-L-tryptophan-hydroxyl is reacted with HCl·H₂N-Orn(Alloc)-OMe ester under pH 7 (adjusted with N-methylmorpholine/acetic acid), followed by NaCNBH₃ reduction. Stereochemical control is achieved by using D-configuration starting materials and monitoring via chiral HPLC. Post-reduction, cyclization in CH₃CN/H₂O with EDC·HCl ensures backbone stability .

Q. Which analytical methods are critical for assessing purity and structural fidelity of this compound?

Reverse-phase HPLC (RP-HPLC) is used to monitor reaction progress (>95% conversion), while ¹H/¹³C NMR confirms regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., M+H⁺, M+Na⁺ ions). Polarimetry or chiral HPLC ensures enantiomeric excess (>99%) .

Q. How is this compound purified after synthesis?

Automated flash chromatography (e.g., PE:EtOAc 30–60% gradient) removes unreacted intermediates. Post-cyclization, liquid-liquid extraction (ethyl acetate) and sequential washes (1N HCl, NaHCO₃, brine) eliminate acidic/basic impurities. Final purity (>98%) is confirmed by TLC and NMR .

Advanced Research Questions

Q. What strategies prevent racemization during solid-phase peptide synthesis (SPPS) with this compound?

Racemization is minimized by using low-temperature (0–4°C) coupling with HOBt/DIC activation and limiting Fmoc deprotection time (<5 min with 20% piperidine/DMF). Chiral HPLC post-cleavage verifies stereochemical retention. Computational modeling (e.g., DFT) predicts steric effects of the morpholinyl group on coupling efficiency .

Q. How do researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from solvent polarity (e.g., CH₃CN vs. DMF) and stirring efficiency. Kinetic studies using in-situ FTIR or LC-MS identify rate-limiting steps (e.g., imine formation). Scaling trials show >80% yield under optimized conditions (0.015 M concentration, 48 hr reaction time) .

Q. What are the challenges in incorporating this compound into β-sheet-prone peptides?

The morpholinyl group introduces conformational rigidity, potentially disrupting β-sheet formation. Circular dichroism (CD) and MD simulations guide residue placement. Substituting with flexible spacers (e.g., PEG) or using microwave-assisted synthesis improves folding outcomes .

Q. How can side reactions during Fmoc deprotection be mitigated in sensitive peptide sequences?

Alternative deprotection agents (e.g., 2% DBU in DMF) reduce β-elimination risks. Real-time monitoring via UV-Vis (301 nm for Fmoc removal) ensures minimal exposure. For acid-sensitive sequences, orthogonal protection (e.g., Alloc) is applied to the morpholinyl group .

Q. What role does the morpholinyl moiety play in enhancing peptide stability under physiological conditions?

The morpholinyl group improves proteolytic resistance by sterically blocking enzyme active sites. Stability assays (e.g., serum incubation + LC-MS quantification) show >50% intact peptide after 24 hr. Comparative studies with piperidine analogs highlight morpholine’s superior metabolic inertness .

Q. How are computational tools used to predict the impact of this compound on peptide-receptor binding?

Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations model interactions with targets (e.g., GPCRs). The morpholinyl group’s electronegativity and H-bonding capacity are optimized via QSAR studies to enhance binding affinity .

Q. What green chemistry approaches are viable for synthesizing this compound?

Solvent substitution (e.g., cyclopentyl methyl ether instead of CH₂Cl₂) and catalyst recycling (e.g., immobilized EDC) reduce environmental impact. Life-cycle assessment (LCA) metrics show a 30% reduction in E-factor compared to traditional methods .

Key Methodological Insights

  • Stereochemical Analysis : Use Marfey’s reagent derivatization followed by LC-MS to resolve D/L enantiomers .
  • Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) identifies dimers/trimers formed during cyclization .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.